molecular formula C16H16FNO2 B1183108 N-(3-fluorophenyl)-2-propoxybenzamide

N-(3-fluorophenyl)-2-propoxybenzamide

Cat. No.: B1183108
M. Wt: 273.307
InChI Key: KGKXPSOWBGQCKK-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-propoxybenzamide is a benzamide derivative featuring a propoxy group (-OCH₂CH₂CH₃) at the ortho (2-) position of the benzamide core and a 3-fluorophenyl substituent on the amide nitrogen. This structure combines fluorination and alkoxy substitution, which are known to influence physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity .

Properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.307

IUPAC Name

N-(3-fluorophenyl)-2-propoxybenzamide

InChI

InChI=1S/C16H16FNO2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10H2,1H3,(H,18,19)

InChI Key

KGKXPSOWBGQCKK-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents (Benzamide Core) Amide Nitrogen Substituent Key Properties/Applications Evidence Source
N-(3-Fluorophenyl)-2-propoxybenzamide 2-propoxy 3-fluorophenyl Hypothesized enhanced lipophilicity -
Flutolanil 2-(trifluoromethyl) 3-isopropoxyphenyl Fungicide; high steric bulk 7, 10
Mepronil 2-methyl 3-isopropoxyphenyl Agricultural fungicide 6
N-(4-Aminophenyl)-2-propoxybenzamide 2-propoxy 4-aminophenyl Irritant (Xi hazard class) 13
Diflubenzuron 2,6-difluoro 4-chlorophenyl Insect growth regulator 5
Key Observations:
  • Fluorine Substitution : The 3-fluorophenyl group in the target compound likely enhances metabolic stability and binding interactions via hydrophobic effects and halogen bonding, a trend observed in fluorinated pharmaceuticals .
  • Alkoxy Position : The 2-propoxy group may reduce inhibitory activity compared to 3- or 4-alkoxy analogs, as seen in photosynthesis inhibitors where 2-alkoxy substitution decreased efficacy .

Physicochemical Properties

Table 2: Hypothetical Property Comparison (Based on Analogues)
Property This compound Flutolanil N-(4-Aminophenyl)-2-propoxybenzamide
Molecular Weight ~287.3 g/mol 323.3 g/mol 270.3 g/mol
LogP (Lipophilicity) ~3.5 (estimated) 4.1 ~2.8
Solubility Low (alkoxy + fluorine) Very low Moderate (polar amino group)
Metabolic Stability High (fluorine reduces oxidation) High Moderate
  • Lipophilicity: The 3-fluorophenyl and propoxy groups likely increase logP compared to the 4-aminophenyl analog, favoring membrane permeability but reducing aqueous solubility .
  • Metabolic Stability : Fluorine’s electron-withdrawing effect may protect against CYP450-mediated degradation, a feature critical in drug design .

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